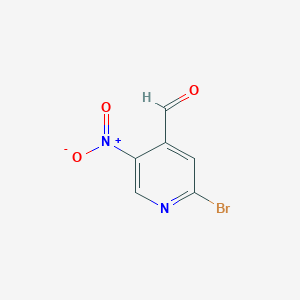

2-Bromo-5-nitroisonicotinaldehyde

Description

2-Bromo-5-nitroisonicotinaldehyde (CAS No. 1289213-78-0) is a halogenated and nitrated pyridine derivative with the molecular formula C₆H₃BrN₂O₃ and a molecular weight of 230.9 g/mol. This compound features a bromine atom at the 2-position, a nitro group at the 5-position, and an aldehyde functional group at the 4-position of the pyridine ring. It is commercially available in purities up to 95%, with standard quantities ranging from 100 mg to 5 g . Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

2-bromo-5-nitropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAYCTUFIZVPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinaldehyde typically involves the bromination and nitration of isonicotinaldehyde. The reaction conditions require careful control of temperature and the use of specific reagents to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle hazardous chemicals involved in the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroisonicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Bromo-5-nitroisonicotinaldehyde is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.

Medicine: Investigating its potential use in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-nitroisonicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can further react with biological molecules. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share structural similarities with 2-Bromo-5-nitroisonicotinaldehyde, differing primarily in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structural Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position/Type) | Purity | Similarity Score |

|---|---|---|---|---|---|---|

| 2-Bromo-5-nitroisonicotinaldehyde | 1289213-78-0 | C₆H₃BrN₂O₃ | 230.9 | 2-Br, 5-NO₂, 4-CHO | 95% | Reference |

| 2-Bromo-5-fluoroisonicotinamide | 41404-58-4 | C₆H₃BrFN₂O | 215.0 | 2-Br, 5-F, 4-CONH₂ | N/A | 0.86 |

| 3-Bromo-5-fluoroisonicotinaldehyde | 66572-56-3 | C₆H₃BrFNO | 204.0 | 3-Br, 5-F, 4-CHO | N/A | 0.72 |

| 5-Bromo-2-chloronicotinaldehyde | 228251-24-9 | C₆H₃BrClNO | 220.45 | 5-Br, 2-Cl, 4-CHO | ≥98% | N/A |

| 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | C₆H₄BrNO | 186.01 | 5-Br, 2-CHO | N/A | N/A |

| 2-Bromo-5-chloroisonicotinic acid | 59782-85-3 | C₆H₃BrClNO₂ | 236.45 | 2-Br, 5-Cl, 4-COOH | N/A | 0.85 |

Key Differences and Implications

a) Substituent Position and Electronic Effects

- 2-Bromo-5-fluoroisonicotinamide (CAS 41404-58-4) replaces the nitro group with fluorine and substitutes the aldehyde with an amide. The amide group enhances hydrogen-bonding capacity, making it more suitable for target-binding in drug design .

- 3-Bromo-5-fluoroisonicotinaldehyde (CAS 66572-56-3) shifts the bromine to the 3-position, altering steric and electronic interactions. This positional change may reduce reactivity in cross-coupling reactions compared to the 2-bromo derivative .

b) Functional Group Variations

- 5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9) replaces the nitro group with chlorine. Chlorine’s moderate electronegativity and larger atomic size compared to nitro may increase lipophilicity, favoring membrane permeability in biological systems. Its higher purity (≥98%) also suggests superior stability in synthetic applications .

- 2-Bromo-5-chloroisonicotinic acid (CAS 59782-85-3) substitutes the aldehyde with a carboxylic acid, significantly altering solubility and reactivity. The acidic proton enables salt formation, which is advantageous in crystallography or formulation .

c) Aldehyde Position and Reactivity

- 5-Bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5) places the aldehyde at the 2-position instead of the 4-position.

Biological Activity

2-Bromo-5-nitroisonicotinaldehyde is a compound with significant potential in various biological applications due to its unique chemical structure, which includes both bromine and nitro groups. This compound is a derivative of isonicotinaldehyde and has garnered attention for its possible roles in medicinal chemistry, particularly in drug discovery and development.

- Molecular Formula : C₆H₃BrN₂O₃

- Molecular Weight : 231.00 g/mol

- IUPAC Name : 2-bromo-5-nitropyridine-4-carbaldehyde

The biological activity of 2-Bromo-5-nitroisonicotinaldehyde is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may react with proteins or nucleic acids, leading to alterations in cellular functions. The bromine atom can facilitate electrophilic substitution reactions, potentially modifying other biological molecules.

Biological Activities

Research indicates that 2-Bromo-5-nitroisonicotinaldehyde exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Anticancer Potential : Some studies have explored the use of nitro-substituted compounds in cancer therapy, focusing on their ability to induce apoptosis in cancer cells through various pathways .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In a study examining the antimicrobial effects of various nitro-substituted compounds, 2-Bromo-5-nitroisonicotinaldehyde was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Cancer Research : A recent investigation into the anticancer properties revealed that derivatives of this compound could trigger apoptosis in human leukemia cells via the intrinsic pathway. This was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that 2-Bromo-5-nitroisonicotinaldehyde could serve as a lead compound for developing new enzyme inhibitors, particularly those targeting cancer metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.